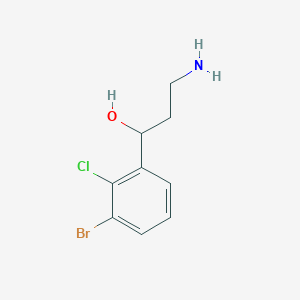

3-Amino-1-(3-bromo-2-chlorophenyl)propan-1-ol

Description

3-Amino-1-(3-bromo-2-chlorophenyl)propan-1-ol is a substituted propanol derivative featuring an amino group at the C3 position and a 3-bromo-2-chlorophenyl substituent at the C1 position. Its molecular formula is C₉H₁₀BrClNO, with a molecular weight of 278.55 g/mol. The compound combines the structural features of an aromatic halide (bromo and chloro groups) and a polar alcohol-amine moiety, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

3-amino-1-(3-bromo-2-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrClNO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |

InChI Key |

ROEAGHAAAPKMSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromo-2-chlorophenyl)propan-1-ol typically involves the reaction of 3-bromo-2-chlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromo-2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications of 3-Amino-1-(3-bromo-2-chlorophenyl)propan-1-ol

This compound (CAS No. 1565724-35-7) is a chemical compound with potential applications in medicinal chemistry and biological research, owing to its unique structural features that facilitate biological interactions . The compound incorporates an amino group, a hydroxyl group, and halogen substituents (bromine and chlorine), which contribute to its reactivity.

The biological activity of this compound is primarily due to its ability to interact with biological targets, such as enzymes and receptors. The amino group enables hydrogen bonding, while the bromine and chlorine atoms can engage in halogen bonding, enhancing its binding affinity to target proteins.

Applications

- Medicinal Chemistry this compound acts as a building block in synthesizing pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly for treating neurological disorders.

- Neurotransmitter Research This compound can modulate neurotransmitter systems, potentially inhibiting acetylcholinesterase (AChE). Inhibiting AChE is crucial for enhancing acetylcholine levels in the brain, which may improve cognitive function in conditions such as Alzheimer's disease.

- Antimicrobial Properties The compound may possess antimicrobial activity against various bacterial strains. Halogen substituents like chlorine on the aromatic ring have been linked to enhanced antibacterial efficacy.

Case Studies

- Anticancer Activity Derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, including A549 (lung adenocarcinoma). The chlorophenyl group enhances its interaction with biological targets, suggesting potential for anticancer drug development.

- Enzyme Inhibition Investigations have focused on the inhibitory effects on AChE, suggesting that this compound could be developed into a therapeutic agent for treating Alzheimer's disease. Further research is required to establish its efficacy and safety profile in clinical settings.

Data Table Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits AChE, potentially beneficial for Alzheimer's treatment. |

| Anticancer Activity | Reduces the viability of cancer cell lines (e.g., A549). |

| Antimicrobial Activity | Exhibits activity against various bacterial strains; halogen substituents enhance efficacy. |

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromo-2-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 3-Aminopropan-1-ol (C₃H₉NO): A simpler analog lacking aromatic substitution .

- 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (C₉H₁₁Cl₂NO): A ketone derivative with a 3-chlorophenyl group .

- 3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile (C₂₁H₁₅FN₂O₂): A chromene derivative with fluorophenyl and methoxy substitutions .

Physicochemical Properties

Key Observations :

- The bromo-chlorophenyl group in the target compound increases molecular weight and hydrophobicity compared to 3-aminopropan-1-ol, reducing water solubility .

- The amine and alcohol groups enhance hydrogen bonding, leading to higher boiling points than non-polar analogs.

Chemical Reactivity

- Reduction Behavior: Unlike ketones (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one), the alcohol group in the target compound is less reactive toward strong reducing agents like LiAlH₄ or NaBH₄. However, the amino group may participate in condensation or alkylation reactions .

- Acid-Base Properties: The amino group (pKa ~9–10) and alcohol group (pKa ~16–18) confer amphoteric behavior, enabling solubility in acidic or basic media .

Biological Activity

3-Amino-1-(3-bromo-2-chlorophenyl)propan-1-ol, also known as (3S)-3-amino-3-(5-bromo-2-chlorophenyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₉H₁₃BrClN₃O, with a molecular weight of approximately 264.54 g/mol. The compound features a chiral center, which contributes to its enantiomeric properties and biological activity.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃BrClN₃O |

| Molecular Weight | 264.54 g/mol |

| Chirality | Chiral center present |

| Functional Groups | Amino group, hydroxyl group, halogenated phenyl ring |

Interaction Studies

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Key studies have demonstrated its binding affinity to enzymes and receptors, influencing their activity and potentially leading to therapeutic effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming stable complexes that prevent substrate binding. This mechanism is crucial for its potential use in treating diseases where enzyme activity plays a significant role.

- Receptor Modulation : The presence of halogen atoms (bromine and chlorine) enhances the compound's ability to engage in halogen bonding, which can modulate receptor activity .

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 lung cancer cells. It has shown potential for reducing cell viability in vitro, indicating its role as a candidate for anticancer drug development .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activity against several strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial action .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various derivatives of amino alcohols, this compound was found to significantly reduce the viability of A549 cells compared to untreated controls. This effect was attributed to its ability to induce apoptosis through modulation of specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several halogenated compounds revealed that this compound exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substituents in enhancing bioactivity, with MIC values ranging from 0.0039 to 0.025 mg/mL against tested pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.